molecular formula C22H27NO6 B1264053 Atto 425 CAS No. 652966-03-5

Atto 425

Cat. No.: B1264053
CAS No.: 652966-03-5
M. Wt: 401.5 g/mol
InChI Key: WNDDWSAHNYBXKY-UHFFFAOYSA-N
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Description

Atto 425 is a complex organic compound with the molecular formula C22H27NO6 It is characterized by a pyranoquinoline core structure, which is a fused ring system containing both pyran and quinoline moieties

Scientific Research Applications

Atto 425 has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound’s properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of such compounds can vary widely and would depend on their specific biological targets. Some may interact with enzymes or receptors, while others may intercalate into DNA or disrupt membrane structures .

Safety and Hazards

As with any chemical compound, safety and hazards would need to be evaluated. This typically involves assessing toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on such compounds could include further exploration of their synthesis, studying their reactivity, and investigating potential applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atto 425 typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyranoquinoline core, followed by the introduction of the ethoxycarbonyl and butanoic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Atto 425 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid: This compound shares a similar core structure but differs in the position and nature of substituents.

    4-(3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl)butanoic acid: Another closely related compound with slight variations in the functional groups.

Uniqueness

Atto 425 is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(3-ethoxycarbonyl-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-5-28-20(26)16-10-14-9-15-13(2)12-22(3,4)23(8-6-7-19(24)25)17(15)11-18(14)29-21(16)27/h9-11,13H,5-8,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDDWSAHNYBXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648930
Record name 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652966-03-5
Record name 3-(Ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652966-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism by which Atto 425 is used in research?

A1: this compound is primarily used as a fluorescent label for biomolecules like oligonucleotides and proteins. [, , , , , ] This allows researchers to track the movement, localization, and interactions of these biomolecules within cells and other biological systems. [, , ]

Q2: How is this compound detected and analyzed in research settings?

A2: this compound is typically detected using fluorescence microscopy or microspectrofluorimetry. [, , , ] These techniques exploit the dye's ability to absorb light at specific wavelengths and emit light at longer wavelengths, allowing researchers to visualize its location and quantify its concentration. [, , , ]

Q3: Can you provide an example of how this compound has been used to study cellular uptake?

A3: Researchers have used this compound-labeled phosphorothioate analogs of oligonucleotides, complexed with porphyrin derivatives, to study their transport and distribution within living cells (3T3 and MCF7 cell lines) using time-resolved confocal microspectrofluorimetry and fluorescence microimaging. [, ] The fluorescent label allowed for real-time monitoring of the oligonucleotide's fate inside the cells. [, ]

Q4: Beyond cellular uptake, are there other applications of this compound in biological research?

A4: Yes, this compound has been used in the development of biosensors for detecting specific biomolecules. For example, researchers developed a ratiometric fluorescent biosensor using this compound-modified single-stranded DNA probes adsorbed onto multi-walled carbon nanotubes decorated with gold nanoclusters (MWCNTs@Au NCs) to detect colorectal cancer-associated exosomal miR-92a-3p. [] The presence of the target miRNA disrupts the interaction between the probe and the MWCNTs@Au NCs, leading to a detectable change in fluorescence. []

Q5: How does the fluorescence of this compound behave at high concentrations?

A5: At high concentrations, the fluorescence intensity of this compound can be affected by the inner filter effect, leading to non-linearity in fluorescence measurements. [] Researchers have investigated methods to correct for this effect, ensuring accurate quantification even at high concentrations. []

Q6: Has this compound been used in any in vivo imaging studies?

A6: Yes, this compound has been investigated in combination with other fluorescent probes (Atto-680) and a [18F]fluoropyridinylated-biotin derivative, all complexed with an avidin core, for dual in vivo PET/NIRF molecular imaging in healthy rodents. [] This study demonstrates the potential of this compound for developing multimodal imaging probes. []

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